methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391408-07-3
VCID: VC5411326
InChI: InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
SMILES: COC1=CC=CC(=C1)C(C(=O)OC)N.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride

CAS No.: 1391408-07-3

Cat. No.: VC5411326

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride - 1391408-07-3

Specification

CAS No. 1391408-07-3
Molecular Formula C10H14ClNO3
Molecular Weight 231.68
IUPAC Name methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
Standard InChI Key LZHGTOZAFSEFFO-FVGYRXGTSA-N
SMILES COC1=CC=CC(=C1)C(C(=O)OC)N.Cl

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s structure comprises a central chiral carbon bonded to an amino group (-NH₂), a 3-methoxyphenyl substituent, and a methyl ester group (-COOCH₃), with a hydrochloride counterion enhancing its solubility in polar solvents . The (2S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy.

Key Structural Features:

  • Chiral Center: The (S)-configuration ensures stereoselective binding to enzymes or receptors .

  • Methoxyphenyl Group: The electron-donating methoxy group at the para position of the phenyl ring enhances lipophilicity and influences π-π stacking interactions .

  • Ester Functional Group: The methyl ester improves membrane permeability and serves as a synthetic handle for further derivatization.

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₃
Molecular Weight231.67 g/mol
CAS Number1391408-07-3
Optical RotationNot reported-
Melting PointNot available

Synthesis Methods and Optimization

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves multi-step routes starting from 3-methoxybenzaldehyde or related precursors. A common approach includes:

  • Strecker Amino Acid Synthesis: Reaction of 3-methoxyphenylacetaldehyde with ammonium cyanide and subsequent hydrolysis to yield the α-amino nitrile, followed by esterification.

  • Enantioselective Catalysis: Asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee > 95%) .

  • Salt Formation: Treatment of the free base with hydrochloric acid to improve crystallinity and stability .

Critical Reaction Parameters:

  • Temperature: Optimal yields are obtained at 0–25°C to minimize racemization.

  • Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity .

  • Catalysts: Pd or Ru-based complexes for asymmetric reductions .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug discovery:

  • Peptidomimetics: Incorporation into pseudopeptide backbones to improve metabolic stability .

  • Covalent Inhibitors: Functionalization with electrophilic warheads (e.g., acrylamides) for targeting cysteine residues in kinases .

  • Prodrug Development: Ester prodrugs of NSAIDs or antiviral agents to enhance oral absorption .

Case Study:
A 2024 study synthesized analogs of this compound with 4-bromo substituents, demonstrating enhanced binding affinity (Kd = 0.8 µM) for the SARS-CoV-2 main protease compared to the parent molecule (Kd = 2.3 µM) .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 7.35 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.79 (m, 2H, ArH), 4.12 (s, 1H, CH), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃) .

    • ¹³C NMR: δ 172.5 (COO), 159.8 (C-OCH₃), 130.2–114.7 (ArC), 58.3 (CH), 52.1 (COOCH₃) .

  • IR Spectroscopy: Peaks at 1730 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O ester) .

Comparison with Related Compounds

Structural modifications significantly alter physicochemical and biological properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
Methyl (2S)-2-amino-2-(2-methoxyphenyl)acetate hydrochlorideC₁₀H₁₄ClNO₃231.67Methoxy at ortho position
Methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochlorideC₁₀H₁₄ClNO₃231.67Methoxy at para position
Methyl 2-(3-methoxyphenyl)acetateC₁₀H₁₂O₃180.20Lacks amino group

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